molecular formula C6H5FIN B125566 2-Fluoro-4-iodo-3-picoline CAS No. 153034-80-1

2-Fluoro-4-iodo-3-picoline

Cat. No.: B125566
CAS No.: 153034-80-1
M. Wt: 237.01 g/mol
InChI Key: XWSVFBVCHYQCLO-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-picoline is a chemical compound with the molecular formula C6H5FIN. It is a derivative of picoline, a methylpyridine, and features both fluorine and iodine substituents on the pyridine ring.

Scientific Research Applications

2-Fluoro-4-iodo-3-picoline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-picoline typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the fluorination of 3-methylpyridine followed by iodination. The reaction conditions often require the use of specific reagents such as Selectfluor for fluorination and iodine or iodinating agents for the subsequent iodination step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodo-3-picoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-picoline involves its interaction with specific molecular targets. The fluorine and iodine substituents influence the electronic properties of the pyridine ring, affecting its binding affinity and reactivity. In biochemical applications, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

  • 2-Fluoro-4-iodo-5-picoline
  • 2-Fluoro-4-iodo-3-methylpyridine
  • 2,5-Difluoro-4-iodopyridine

Comparison: 2-Fluoro-4-iodo-3-picoline is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2-fluoro-4-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSVFBVCHYQCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472378
Record name 2-Fluoro-4-iodo-3-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153034-80-1
Record name 2-Fluoro-4-iodo-3-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodo-3-methylpyridine
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Synthesis routes and methods I

Procedure details

To a solution of LDA, freshly prepared from diisopropylamine (0.126 mL, 0.899 mmol) and n-BuLi (0.899 mmol), in THF (2 mL) at -78° C. is cannulated a solution of 2-fluoro-3-iodopyridine (200 mg, 0.897 mmol) in 0.4 mL of THF, and the mixture is stirred for 1 hour at -78° C. under nitrogen. Iodomethane (0.17 mL, 2.73 mmol) is added neat and the mixture is stirred for 30 min. at -78° C. The mixture is quenched with saturated sodium bicarbonate solution at -78° C. and then extracted with ether. Combined ether extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by radial plc (silica gel, hexanes) to give 154 mg (72%) of product as an off-white solid having amp of 90-91 ° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods II

Procedure details

n-Butyl lithium (1.6M hexane solution, 53.8 mL) was added to a solution of diisopropylamine (8.71 g) in THF (200 mL) at −10 C. After being stirred at the same temperature under nitrogen atmosphere for 1 hour, a solution of 2-fluoro-3-iodopyridine (18.3 g) in THF (70 mL) was added to the reaction mixture at −78 C. The mixture was stirred at the same temperature under nitrogen atmosphere for 1 hour. A solution of iodomethane (12.8 g) in THF (30 mL) was added to the reaction mixture at −78 C. The mixture was stirred at the same temperature under nitrogen atmosphere for 2 hours. The mixture was quenched with aqueous saturated ammonium chloride solution at 0 C and extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was passed through NH-silica and concentrated in vacuo. The residue was purified by a silica gel column chromatography (hexane/ethyl acetate) to give the title compound (17.2 g).
Quantity
53.8 mL
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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